molecular formula C15H17FN4O2 B2425445 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid CAS No. 1396967-30-8

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid

Cat. No. B2425445
M. Wt: 304.325
InChI Key: XAXCNUYUNPPUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is a chemical compound with the molecular formula C15H17FN4O2 . It is a complex molecule that has potential applications in various fields.


Molecular Structure Analysis

The molecular structure of 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid is characterized by the presence of a pyrimidine ring attached to a fluorophenyl group and an amino pentanoic acid group . The molecular weight of the compound is 304.325 .

Scientific Research Applications

Stereoselective Synthesis of Fluorinated Amino Acids

Using 2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid, researchers have developed a stereoselective synthesis method for γ-fluorinated α-amino acids, which are crucial chiral building blocks in drug development and industrial applications. These fluorinated amino acids, including (+)-(S)-2-Amino-4-fluorobutanoic acid, have been synthesized with high enantiomeric excess, demonstrating the potential for precise control in the synthesis of complex molecules (Laue et al., 2000).

Applications in Protease Assays

Selective HIV-Protease Assay

The compound has been used to create sequence-specific chromogenic protease substrates for detecting HIV-protease activity. This innovative approach allows for spectrophotometric detection of the enzyme's activity, providing a valuable tool for research and drug development (Badalassi et al., 2002).

Applications in Drug Synthesis

Synthesis of Novel Pyrimidines

The compound has been involved in the regioselective synthesis of new polyfunctionally substituted pyrazolo[1,5-a]pyrimidines. This method offers good to excellent yields and short reaction times, providing a valuable tool for the development of novel drugs (Quiroga et al., 2007).

properties

IUPAC Name

2-amino-5-[[4-(4-fluorophenyl)pyrimidin-2-yl]amino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-11-5-3-10(4-6-11)13-7-9-19-15(20-13)18-8-1-2-12(17)14(21)22/h3-7,9,12H,1-2,8,17H2,(H,21,22)(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXCNUYUNPPUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NCCCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid

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